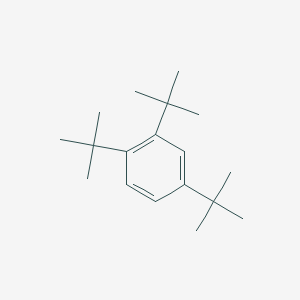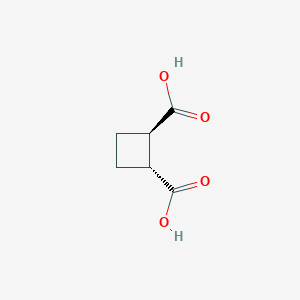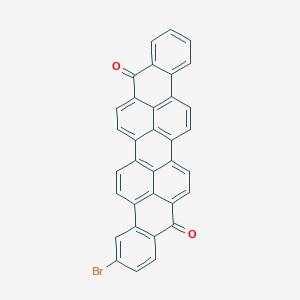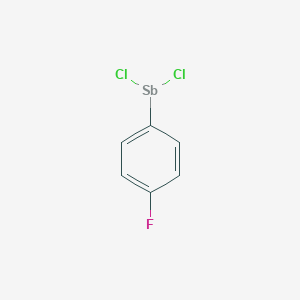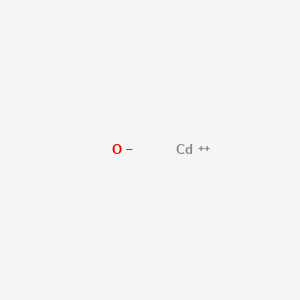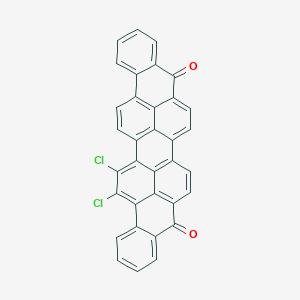
Dichloroviolanthrene-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroviolanthrene-5,10-dione, also known as DCVAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of biomedicine. DCVAD is a member of the violanthrone family, which consists of organic compounds that are characterized by their unique molecular structure and chemical properties. In
Wirkmechanismus
The mechanism of action of Dichloroviolanthrene-5,10-dione is complex and not fully understood. However, studies have suggested that Dichloroviolanthrene-5,10-dione exerts its anti-cancer effects through a variety of mechanisms. One of the primary mechanisms is the induction of oxidative stress, which can lead to the activation of apoptosis pathways in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.
Biochemische Und Physiologische Effekte
Dichloroviolanthrene-5,10-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, Dichloroviolanthrene-5,10-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, Dichloroviolanthrene-5,10-dione has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Dichloroviolanthrene-5,10-dione in lab experiments is its potent anti-cancer properties. Additionally, Dichloroviolanthrene-5,10-dione is relatively easy to synthesize and purify, making it a convenient compound for use in research. However, one of the limitations of using Dichloroviolanthrene-5,10-dione is its potential toxicity, which can make it challenging to use in certain experiments. Additionally, the complex mechanism of action of Dichloroviolanthrene-5,10-dione can make it difficult to study, requiring careful attention to experimental design and data analysis.
Zukünftige Richtungen
There are many potential future directions for research on Dichloroviolanthrene-5,10-dione. One area of interest is the development of new cancer therapies based on Dichloroviolanthrene-5,10-dione. Additionally, further research is needed to fully understand the mechanism of action of Dichloroviolanthrene-5,10-dione and its potential applications in other areas of biomedicine. Finally, studies are needed to evaluate the safety and toxicity of Dichloroviolanthrene-5,10-dione, particularly in the context of human clinical trials.
Synthesemethoden
Dichloroviolanthrene-5,10-dione can be synthesized through a multi-step process that involves the reaction of violanthrone with chlorine gas in the presence of a strong acid catalyst. The resulting product is then purified through a series of chemical reactions, including recrystallization and column chromatography. The synthesis of Dichloroviolanthrene-5,10-dione is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Wissenschaftliche Forschungsanwendungen
Dichloroviolanthrene-5,10-dione has been the subject of numerous scientific studies due to its potential applications in the field of biomedicine. One of the primary areas of research has been in the development of new cancer therapies. Dichloroviolanthrene-5,10-dione has been shown to have potent anti-cancer properties, and studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
1324-56-7 |
|---|---|
Produktname |
Dichloroviolanthrene-5,10-dione |
Molekularformel |
C34H14Cl2O2 |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H |
InChI-Schlüssel |
VEPZHFUVRQKTMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |
Andere CAS-Nummern |
1324-56-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



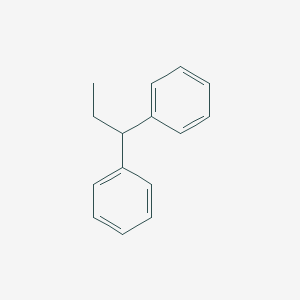
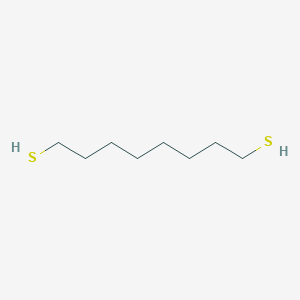
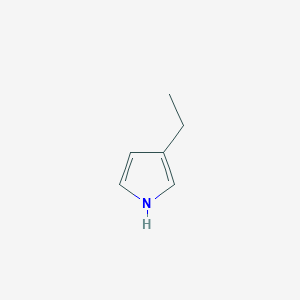
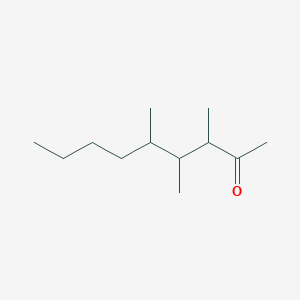
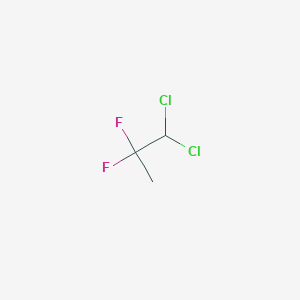
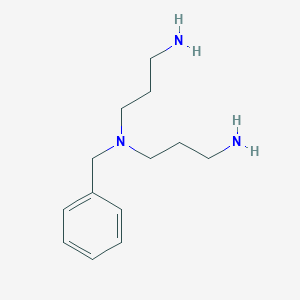
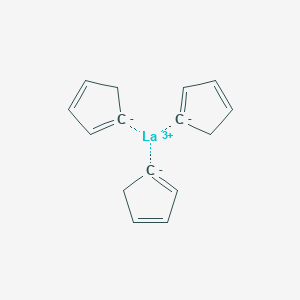
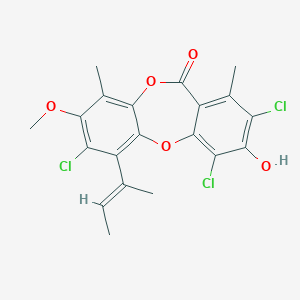
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
